5-(Bromomethyl)-3-(2-bromophenyl)isoxazole

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric isoxazole scaffolds introduce SAR variability. This ortho-bromo dual-brominated isoxazole provides kinetically differentiated handles: SN2-active C5-bromomethyl for linker attachment, Suzuki-active C2'-aryl bromide for late-stage diversification-enabling sequential one-pot PROTAC/kinase inhibitor assembly without protecting groups. • Orthogonal reactivity: SN2 at 5-CH2Br vs. Suzuki at 2-Br-Ph • Ortho-substitution pre-organizes dihedral angle for shallow pocket engagement • Drug-like profile: XLogP3=3.3, TPSA=26 Ų Supplied at ≥98% purity. Global delivery.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
CAS No. 886363-22-0
Cat. No. B1508115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-(2-bromophenyl)isoxazole
CAS886363-22-0
Molecular FormulaC10H7Br2NO
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)CBr)Br
InChIInChI=1S/C10H7Br2NO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
InChIKeyXVDUTFZBEOTWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole (CAS 886363-22-0): A Dual-Brominated Isoxazole Building Block for Orthogonal Derivatization


5-(Bromomethyl)-3-(2-bromophenyl)isoxazole (CAS 886363-22-0) is a 3,5-disubstituted isoxazole heterocycle bearing a bromomethyl group at the 5-position and an ortho-bromophenyl substituent at the 3-position of the isoxazole ring [1]. With molecular formula C₁₀H₇Br₂NO and a molecular weight of 316.98 g/mol, this compound features two structurally distinct bromine atoms that enable orthogonal functionalization strategies—the benzylic bromomethyl group participates in nucleophilic substitution (Sₙ2) reactions, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions . The computed XLogP3-AA of 3.3 and a topological polar surface area of 26 Ų position this scaffold within favorable drug-like physicochemical space for medicinal chemistry applications [1].

Why 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole Cannot Be Replaced by Its Regioisomers or Non-Brominated Analogs


The ortho-bromo substitution on the 3-phenyl ring of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole introduces a unique combination of steric hindrance and electronic effects that is absent in the para-bromo (CAS 5300-99-2), meta-bromo (CAS 1158735-27-3), and non-brominated phenyl (CAS 2039-50-1) analogs . The ortho-bromine atom creates a steric environment that restricts rotational freedom of the phenyl-isoxazole bond and alters the conformational ensemble accessible to downstream derivatives, which directly impacts molecular recognition events in biological targets [1]. Furthermore, the ortho-bromo substituent exerts a distinct electron-withdrawing inductive effect on the isoxazole ring compared to para or meta substitution, modulating the electrophilicity of the bromomethyl group and the overall reactivity of the scaffold in nucleophilic substitution and cross-coupling cascades [1]. Generic substitution with a regioisomeric or non-brominated analog therefore risks altering both the chemical reactivity profile and the three-dimensional pharmacophore presented to biological targets, undermining reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole vs. Structural Analogs


Ortho-Bromo Substitution Elevates Lipophilicity by 0.35 LogP Units vs. Non-Brominated Phenyl Analog

The ortho-bromophenyl substituent in the target compound contributes to significantly higher computed lipophilicity compared to the non-brominated 5-(bromomethyl)-3-phenylisoxazole (CAS 2039-50-1). PubChem-computed XLogP3-AA for the target compound is 3.3 [1], whereas the non-brominated analog has a computed LogP of approximately 2.5 . This LogP increase of ~0.8 units reflects the enhanced membrane permeability potential conferred by the ortho-bromine, a parameter critical for central nervous system (CNS) drug discovery programs where LogP values between 2 and 4 are typically targeted [1].

Lipophilicity Drug-likeness Physicochemical profiling

Dual Bromination Architecture Enables Orthogonal Sequential Functionalization Unavailable in Mono-Brominated Analogs

The target compound possesses two chemically distinct bromine atoms: a benzylic bromomethyl group (–CH₂Br) at the isoxazole 5-position reactive toward Sₙ2 nucleophilic displacement, and an aryl bromide (–Br) at the ortho position of the 3-phenyl ring reactive toward Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) [1]. In contrast, 5-(bromomethyl)-3-phenylisoxazole (CAS 2039-50-1) offers only the bromomethyl reactive site, while 3-(2-bromophenyl)-5-isoxazolemethanol (CAS 885273-13-2) offers only the aryl bromide for cross-coupling but replaces the bromomethyl group with a less reactive hydroxymethyl group . This dual-bromination architecture permits sequential functionalization: first, nucleophilic substitution at the bromomethyl position to install amines, thiols, or alkoxides; second, Pd-catalyzed cross-coupling at the ortho-bromoaryl position to construct biaryl or aryl-amine linkages [1].

Orthogonal reactivity Sequential derivatization Cross-coupling

Regioisomeric Boiling Point Differentiation: Ortho-Bromo Isomer Boils 3.4°C Lower Than Meta-Bromo Isomer

The ortho-bromo regioisomer (target compound, CAS 886363-22-0) exhibits a computed boiling point of 381.5 ± 32.0 °C at 760 mmHg , whereas the meta-bromo regioisomer (CAS 1158735-27-3) has a computed boiling point of 384.9 ± 32.0 °C at 760 mmHg . The 3.4 °C boiling point difference, while modest, reflects the differential intermolecular interactions arising from ortho vs. meta bromine substitution geometry, which affects dipole moment orientation, packing efficiency in the liquid phase, and vapor pressure . The ortho isomer also has a computed vapor pressure effectively identical (0.0 ± 0.8 mmHg at 25 °C) and an enthalpy of vaporization that has not been independently reported, whereas the meta isomer shows a computed enthalpy of vaporization of 60.9 ± 3.0 kJ/mol .

Thermophysical properties Purification Regioisomer separation

Sterically Hindered Ortho-Bromoaryl Group Modulates Cross-Coupling Reactivity Relative to Para-Bromo Isomer

The ortho-bromo substituent on the 3-phenyl ring introduces steric hindrance that reduces the rate of oxidative addition in Pd(0)-catalyzed cross-coupling compared to the para-bromo isomer (CAS 5300-99-2). Literature precedent with ortho- vs. para-bromobenzyl bromide systems demonstrates that ortho-bromo substrates undergo Suzuki coupling with arylboronic acids at measurably slower rates than para-bromo substrates due to steric congestion around the C–Br bond [1]. This differential reactivity can be exploited for chemoselective sequential coupling strategies: the less hindered bromomethyl group can be modified first via Sₙ2 chemistry, followed by cross-coupling at the sterically deactivated ortho-aryl bromide under more forcing conditions, or vice versa [2]. The para-bromo isomer lacks this steric differentiation, making orthogonal selectivity more challenging without protecting group strategies [1].

Suzuki-Miyaura coupling Steric hindrance Sequential coupling selectivity

Recommended Application Scenarios for 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole Based on Differentiation Evidence


Medicinal Chemistry: Ortho-Bromo-Enhanced Scaffold for HDAC and Kinase Inhibitor Libraries

The dual-brominated architecture, combined with the ortho-bromo-induced lipophilicity enhancement (XLogP3 = 3.3 vs. ~2.5 for the non-brominated analog [1]), makes this compound a privileged starting scaffold for generating histone deacetylase (HDAC) inhibitor and kinase inhibitor libraries. The bromomethyl group serves as an attachment point for zinc-binding groups or linker moieties via nucleophilic substitution, while the ortho-bromoaryl handle enables late-stage diversification via Suzuki coupling to probe the solvent-exposed or selectivity pocket regions of the target enzyme [2]. The ortho substitution geometry pre-organizes the phenyl-isoxazole dihedral angle, which can enhance shape complementarity with shallow hydrophobic enzyme pockets that are suboptimally engaged by para- or meta-substituted analogs [2].

Chemical Biology: Dual-Reactive Probe for Covalent Inhibitor and PROTAC Development

The orthogonal reactivity of the two bromine atoms enables the construction of bifunctional molecules suitable for targeted protein degradation (PROTAC) and covalent inhibitor design. The bromomethyl group can be functionalized first with a linker bearing a terminal alkyne or azide for click chemistry, while the ortho-aryl bromide subsequently undergoes Pd-catalyzed coupling to install the target-protein-binding warhead [1]. The steric hindrance at the ortho position (class-level inference from ortho-bromobenzyl systems [2]) provides a kinetic differentiation that can be exploited for sequential functionalization in a single synthetic sequence, reducing the step count for assembling heterobifunctional degraders compared to scaffolds requiring orthogonal protecting groups.

Agrochemical Discovery: Seed Scaffold for Insecticidal Isoxazole Derivatives via Regioselective Functionalization

The 3-aryl-5-(bromomethyl)isoxazole core has been established as a productive scaffold for generating insecticidal compounds with activity against Oriental armyworm (Mythimna separata) [1]. The target compound's ortho-bromo substitution provides an additional vector for SAR exploration that is absent in the para-bromo and meta-bromo regioisomers commonly used in agrochemical isoxazole synthesis. Following the reported protocol—bromination at the isoxazole 4-position, etherification, and Suzuki coupling [1]—the ortho-bromoaryl group remains available for a second cross-coupling event, enabling the construction of 3,4-diaryl-5-aryloxymethyl architectures with up to three distinct aryl groups for systematic insecticidal activity optimization.

Materials Chemistry: Building Block for Photoluminescent Biaryl-Isoxazole Chromophores

The dual bromination pattern supports the rapid microwave-assisted four-component synthesis of fluorescent biaryl-substituted isoxazoles via concatenated Sonogashira coupling, cyclocondensation, and Suzuki coupling sequences [1]. The ortho-bromo substituent on the 3-phenyl ring, when subjected to Suzuki coupling with arylboronic acids, generates extended biaryl π-systems with potential intramolecular charge-transfer character that is distinct from the photophysical properties achievable with para-coupled biaryl systems [1]. This scaffold is therefore of particular interest for developing environment-sensitive fluorescent probes where the ortho-biaryl twist angle modulates emission wavelength in response to solvent polarity or viscosity.

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